Methyl L-ornithine dihydrochloride Methyl L-ornithine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 40216-82-8
VCID: VC21541623
InChI: InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H/t5-;;/m0../s1
SMILES: COC(=O)C(CCCN)N.Cl.Cl
Molecular Formula: C6H16Cl2N2O2
Molecular Weight: 219.11 g/mol

Methyl L-ornithine dihydrochloride

CAS No.: 40216-82-8

Cat. No.: VC21541623

Molecular Formula: C6H16Cl2N2O2

Molecular Weight: 219.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl L-ornithine dihydrochloride - 40216-82-8

CAS No. 40216-82-8
Molecular Formula C6H16Cl2N2O2
Molecular Weight 219.11 g/mol
IUPAC Name methyl (2S)-2,5-diaminopentanoate;dihydrochloride
Standard InChI InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H/t5-;;/m0../s1
Standard InChI Key SNFZNVWAQDVFAK-XRIGFGBMSA-N
Isomeric SMILES COC(=O)[C@H](CCCN)N.Cl.Cl
SMILES COC(=O)C(CCCN)N.Cl.Cl
Canonical SMILES COC(=O)C(CCCN)N.Cl.Cl

Chemical Identity and Basic Properties

Methyl L-ornithine dihydrochloride is a modified form of the amino acid ornithine, specifically the methyl ester derivative in its dihydrochloride salt form. This compound is characterized by its systematic arrangement of functional groups that contribute to its chemical reactivity and biological significance. The compound is registered with CAS number 40216-82-8, providing a unique identifier in chemical databases and research literature .

The compound is officially known as Methyl L-ornithine dihydrochloride, though it appears in scientific literature under various synonyms including L-Orn-OMe·2HCl, H-L-Orn-OMe Dihydrochloride, and (S)-Methyl 2,5-diaminopentanoate dihydrochloride . These alternative nomenclatures reflect different conventions for representing the same chemical entity across various research contexts and applications.

Molecular Structure and Formula

Methyl L-ornithine dihydrochloride possesses a molecular formula of C6H15ClN2O2, with a corresponding molecular weight of 182.65 g/mol . The structure retains the characteristic amino acid backbone with specific modifications at the carboxyl terminus, where methylation has occurred to form the corresponding methyl ester. The compound exists as a dihydrochloride salt, stabilizing the two amine functional groups present in the ornithine structure.

The stereochemistry of the compound is specifically L-configuration at the alpha carbon, preserving the natural orientation found in proteinogenic amino acids. This stereochemical configuration is critical for biological recognition and activity in enzymatic systems where stereospecificity plays a determinant role.

Physical Properties

Methyl L-ornithine dihydrochloride exists as a white to off-white powder under standard laboratory conditions . This physical appearance is consistent with many amino acid derivatives in their purified salt forms. The compound's physical state facilitates its handling and incorporation into various experimental protocols and formulations.

Table 1: Physicochemical Properties of Methyl L-ornithine dihydrochloride

PropertyDescriptionReference
AppearanceWhite to off-white powder
Molecular Weight182.65 g/mol
Molecular FormulaC6H15ClN2O2
CAS Number40216-82-8
MDL NumberMFCD00190977
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage ConditionsSealed in dry conditions at Room Temperature
StereochemistryL-configuration (S-enantiomer)

Solubility and Solution Properties

The solubility profile of Methyl L-ornithine dihydrochloride demonstrates versatility for various experimental applications. The compound exhibits good solubility in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This broad solubility spectrum enables researchers to incorporate the compound into diverse experimental protocols and analytical procedures.

The dihydrochloride salt formation enhances the compound's stability in solution while improving solubility characteristics compared to the free base form. This property is particularly advantageous for preparing stock solutions in laboratory settings where precise concentration control is essential for experimental reproducibility.

Research Applications

Cancer Research Applications

Methyl L-ornithine dihydrochloride has demonstrated significant utility in cancer research contexts. Specifically, it functions as an inhibitor useful for investigating the impact of polyamine biosynthesis and arginase activity . This application is particularly relevant given the established role of polyamine metabolism in cancer cell proliferation and survival mechanisms.

The compound's ability to modulate these biochemical pathways provides researchers with a valuable tool for exploring potential therapeutic targets in oncology. By inhibiting specific enzymatic processes, Methyl L-ornithine dihydrochloride enables the elucidation of metabolic dependencies in cancer cells that might be exploited for therapeutic intervention.

Role in Biochemical and Pharmaceutical Research

Beyond cancer research, Methyl L-ornithine dihydrochloride appears in the scientific literature in connection with various biochemical and pharmaceutical investigations. Its presence in research related to chiral compounds and optical purity determination suggests applications in analytical chemistry and stereospecific synthesis .

The compound has been mentioned in research contexts involving inflammatory disorders and chemokine inhibitors , indicating potential relevance to immunological research and drug discovery efforts targeting inflammatory pathways. This diverse research footprint underscores the compound's versatility as a biochemical reagent and potential pharmaceutical intermediate.

Chemical Reactivity and Synthetic Utility

As a protected derivative of the amino acid ornithine, Methyl L-ornithine dihydrochloride represents a valuable building block for peptide synthesis and other chemical transformations. The methyl ester functionality provides protection for the carboxylic acid group, while the salt form stabilizes the reactive amine groups.

Structural Relationship to Other Amino Acid Derivatives

Methyl L-ornithine dihydrochloride bears structural similarities to other protected amino acid derivatives used in peptide chemistry and biochemical research. Comparatively, it shares common features with methyl esters of other amino acids such as Methyl L-methionine ester hydrochloride , though with distinct side chain functionality characteristic of ornithine.

This structural relationship places Methyl L-ornithine dihydrochloride within a broader family of amino acid derivatives that serve as important reagents in biochemical research, particularly in contexts requiring selective reactivity and stereochemical control.

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